N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide is a complex organic compound featuring a unique structure that combines multiple ring systems, including a benzene ring, a pyridine ring, and an oxazocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, which is often achieved through cyclization reactions involving appropriate precursors. Key steps may include:
Formation of the Benzene and Pyridine Rings: These rings can be synthesized through standard aromatic substitution reactions.
Cyclization to Form the Oxazocine Ring: This step often involves intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene moiety is typically introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Final Amidation: The benzamide group is introduced through an amidation reaction, typically using an amine and an activated carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiophene ring or the oxazocine ring, leading to the formation of sulfoxides or N-oxides, respectively.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene or pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for sulfoxidation and hydrogen peroxide for N-oxidation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reducing carbonyl groups.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield thiophene sulfoxide, while reduction of the carbonyl group would yield the corresponding alcohol.
Scientific Research Applications
N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space.
Materials Science: The unique electronic properties of the thiophene and oxazocine rings make this compound a candidate for use in organic electronics and conductive materials.
Mechanism of Action
The mechanism of action of N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)benzamide
- 2-amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
- 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
Uniqueness
N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide is unique due to the presence of the oxazocine ring, which is less common in similar compounds. This structural feature may confer distinct electronic properties and reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c28-24(18-6-4-17(5-7-18)19-11-14-31-16-19)26-20-8-9-23-22(15-20)25(29)27-12-2-1-3-21(27)10-13-30-23/h4-9,11,14-16,21H,1-3,10,12-13H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMHWRIVPZJFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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